3,5-Dichloro-4-formylphenylboronic acid
Overview
Description
3,5-Dichloro-4-formylphenylboronic acid is a boronic acid derivative characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of 3,5-Dichloro-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the success of the SM cross-coupling reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and it’s typically stored at temperatures between 2-8°C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-formylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring.
Formylation: The halogenated phenylboronic acid is then subjected to formylation to introduce the formyl group at the 4 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and formylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-formylphenylboronic acid is versatile in its reactivity and can undergo various types of reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 3,5-Dichloro-4-carboxyphenylboronic acid.
Reduction: 3,5-Dichloro-4-hydroxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-formylphenylboronic acid finds applications in various fields:
Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases.
Industry: Its utility in material science for the development of advanced materials and polymers.
Comparison with Similar Compounds
3,5-Dichloro-4-formylphenylboronic acid is unique due to its specific substitution pattern and functional groups. Similar compounds include:
2,6-Dichloro-3-formylphenylboronic acid: Similar structure but with different positions of chlorine and formyl groups.
3,5-Dichlorophenylboronic acid: Lacks the formyl group, making it less reactive in certain reactions.
These compounds differ in their reactivity and applications, with this compound being particularly useful in cross-coupling reactions due to the presence of the formyl group.
Properties
IUPAC Name |
(3,5-dichloro-4-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJPAWYFKCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)C=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.